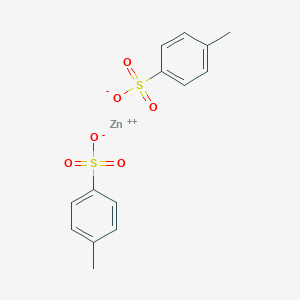

zinc;4-hydroxybenzenesulfonate

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Zinc phenolsulfonate is primarily used in ophthalmic solutions and is indicated in the treatment of minor irritation and conjunctivitis . It is also used in cosmetic products such as deodorants, antiperspirants, and astringent lotions . The primary targets of zinc phenolsulfonate are likely the cells and tissues in these areas where it exerts its effects.

Biochemical Pathways

They control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways .

Result of Action

Zinc phenolsulfonate is used to treat minor irritation and conjunctivitis, indicating that it has anti-inflammatory and possibly antimicrobial effects . In cosmetic products, it induces a tightening or tingling sensation of the skin .

Action Environment

The action of zinc phenolsulfonate can be influenced by various environmental factors. For instance, it is known to weather in dry air and loses all its crystalline water at about 120°C . Its aqueous solution exhibits acidic properties with a pH value of approximately 4 . Therefore, the efficacy and stability of zinc phenolsulfonate can be affected by factors such as humidity, temperature, and pH.

Analyse Biochimique

Biochemical Properties

Zinc Phenolsulfonate plays a significant role in biochemical reactions. It is involved in the regulation of the solvation structure and chemical properties of hydrated zinc ions . This regulation is achieved by adjusting the coordination micro-environment with zinc phenolsulfonate . The favorable coordination of conjugated anions involved in the hydrogen bond network minimizes the activate water molecules of the hydrated zinc ion .

Cellular Effects

Zinc Phenolsulfonate has notable effects on various types of cells and cellular processes. It influences cell function by improving the zinc/electrolyte interface stability, which suppresses the dendrite growth and side reactions . It also plays a role in the regulation of chronic inflammatory status by reducing inflammatory cytokines . Furthermore, it reduces oxidative stress by participating in the synthesis of antioxidant enzymes .

Molecular Mechanism

Zinc Phenolsulfonate exerts its effects at the molecular level through several mechanisms. It is involved in the efficient regulation of the solvation structure and chemical properties of hydrated zinc ions . This regulation is achieved by adjusting the coordination micro-environment with zinc phenolsulfonate . The favorable coordination of conjugated anions involved in the hydrogen bond network minimizes the activate water molecules of the hydrated zinc ion .

Temporal Effects in Laboratory Settings

Over time, Zinc Phenolsulfonate has shown to have a significant impact on the reversibly cycling of the zinc electrode over 2000 hours with a low overpotential of 17.7 mV . It has also demonstrated impressive cycling stability for 10000 cycles in a full battery with a polyaniline cathode .

Metabolic Pathways

Zinc Phenolsulfonate is involved in several metabolic pathways. Zinc, as a component of Zinc Phenolsulfonate, is required for the normal function of numerous enzymes, transcriptional factors, and other proteins . These proteins can potentially interact with Zinc through specific regions such as Zinc-finger domains, LIM domains, and RING finger domains .

Transport and Distribution

Zinc Phenolsulfonate is transported and distributed within cells and tissues. The transportation of zinc, a component of Zinc Phenolsulfonate, is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake .

Subcellular Localization

It is known that zinc, a component of Zinc Phenolsulfonate, acts as a neuromodulator in synaptic transmissions , and as an intracellular signal transducer in multiple cellular functions, which is regulated by zinc transporters .

Méthodes De Préparation

Le phénolsulfonate de zinc est synthétisé par une réaction chimique impliquant du zinc et de l'acide phénolsulfonique . La réaction implique généralement les étapes suivantes :

Réaction du zinc avec l'acide phénolsulfonique : Le zinc métallique ou l'oxyde de zinc est mis en réaction avec l'acide phénolsulfonique en solution aqueuse.

Cristallisation : La solution résultante est ensuite refroidie pour permettre au phénolsulfonate de zinc de cristalliser hors de la solution.

Purification : Les cristaux sont purifiés par recristallisation dans de l'eau chaude.

Les méthodes de production industrielle impliquent souvent des étapes similaires, mais à plus grande échelle, avec des étapes de purification supplémentaires pour s'assurer que le produit répond aux spécifications requises pour une utilisation dans les cosmétiques et autres applications .

Analyse Des Réactions Chimiques

Le phénolsulfonate de zinc subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le phénolsulfonate de zinc peut être oxydé pour former du sulfate de zinc et du phénol.

Réduction : Il peut être réduit en zinc métallique et en acide phénolsulfonique dans certaines conditions.

Substitution : Le phénolsulfonate de zinc peut subir des réactions de substitution où le groupe phénol est remplacé par d'autres groupes fonctionnels.

Les réactifs et conditions courants utilisés dans ces réactions comprennent les acides et bases forts, les agents oxydants comme le permanganate de potassium et les agents réducteurs comme l'hydrogène gazeux . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

Le phénolsulfonate de zinc a un large éventail d'applications de recherche scientifique, notamment :

Médecine : Il est utilisé dans les solutions ophtalmiques pour traiter les irritations mineures et la conjonctivite.

5. Mécanisme d'action

Le mécanisme par lequel le phénolsulfonate de zinc exerce ses effets implique plusieurs cibles et voies moléculaires :

Action antimicrobienne : Le phénolsulfonate de zinc inhibe la croissance des bactéries et des champignons en perturbant leurs membranes cellulaires et en interférant avec leurs processus métaboliques.

Action astringente : Le composé agit comme un astringent en provoquant la contraction des cellules et des tissus cutanés, ce qui contribue à resserrer et à tonifier la peau.

Action déodorante : Le phénolsulfonate de zinc neutralise les odeurs en réagissant avec les composés responsables des odeurs et en inhibant la croissance des bactéries productrices d'odeurs.

Applications De Recherche Scientifique

Zinc phenolsulfonate has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

Le phénolsulfonate de zinc peut être comparé à d'autres composés similaires, tels que :

Sulfate de zinc : Les deux composés ont des propriétés antimicrobiennes, mais le sulfate de zinc est plus souvent utilisé en applications médicales pour ses propriétés cicatrisantes.

Chlorure de zinc : Ce composé est également utilisé comme agent antimicrobien, mais il est plus corrosif et moins souvent utilisé dans les cosmétiques.

Le phénolsulfonate de zinc est unique dans sa combinaison de propriétés antimicrobiennes, astringentes et déodorantes, ce qui en fait un ingrédient polyvalent dans diverses applications .

Propriétés

Numéro CAS |

127-82-2 |

|---|---|

Formule moléculaire |

C6H6O4SZn |

Poids moléculaire |

239.6 g/mol |

Nom IUPAC |

4-hydroxybenzenesulfonic acid;zinc |

InChI |

InChI=1S/C6H6O4S.Zn/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10); |

Clé InChI |

OVKSISLQQUYEAI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Zn+2] |

SMILES canonique |

C1=CC(=CC=C1O)S(=O)(=O)O.[Zn] |

Point d'ébullition |

248 °F at 760 mmHg (decomposes) (USCG, 1999) |

Color/Form |

Colorless transparent crystals or white granular powder |

Densité |

greater than 1 at 68 °F (USCG, 1999) |

Key on ui other cas no. |

127-82-2 |

Description physique |

Zinc phenolsulfonate appears as a colorless to white crystalline solid which turns pink on exposure to air. The primary is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is soluble in water. It is used as an insecticide and in medicine. Octahydrate: Odorless solid; Effloresces in dry air; [Merck Index] |

Pictogrammes |

Irritant |

Solubilité |

Solubility: 62.5 g/100 cc cold water; 250 g/100 cc water at 100 °C; 55.6 g/100 cc alcohol at 25 °C /Octahydrate/ |

Origine du produit |

United States |

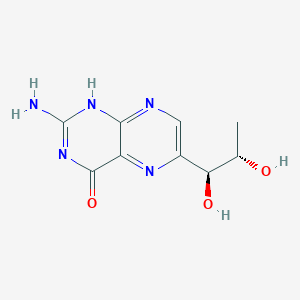

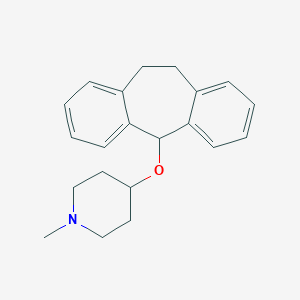

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Zinc Phenolsulfonate in consumer products?

A1: Zinc Phenolsulfonate is primarily utilized as an antimicrobial and astringent ingredient in cosmetic products. [] Its concentration in these products typically doesn't exceed 5%. []

Q2: How safe is Zinc Phenolsulfonate for use in cosmetics?

A2: Extensive research, including clinical assessments, has concluded that Zinc Phenolsulfonate is safe for use as a cosmetic ingredient at current usage levels and concentrations. [, ]

Q3: Has Zinc Phenolsulfonate demonstrated any mutagenic properties?

A3: Tests conducted on five Salmonella strains, both with and without metabolic activation, showed no evidence of mutagenicity associated with Zinc Phenolsulfonate. []

Q4: What is the impact of Zinc Phenolsulfonate on plaque formation?

A4: In vitro studies have shown that Zinc Phenolsulfonate does not inhibit the growth or plaque formation of bacteria commonly associated with dental plaque, including A. viscosus, A. naeslundii, S. mutans, and S. sanguis. []

Q5: Are there any agricultural applications for Zinc Phenolsulfonate?

A5: Zinc Phenolsulfonate is a component in certain fertilizer formulations. While the exact role of Zinc Phenolsulfonate is not explicitly stated, these fertilizers are designed to increase crop yield and overall plant weight. [, ]

Q6: What other ingredients are commonly used alongside Zinc Phenolsulfonate?

A6: In cosmetic formulations, particularly those aimed at controlling hyperhidrosis (excessive sweating), Zinc Phenolsulfonate may be combined with Aluminum Phenolsulfonate. [] In aerosol deodorant products, Zinc Phenolsulfonate is often found alongside Hexachlorophene. []

Q7: Is there a way to quantify the presence of Zinc Phenolsulfonate in a product?

A8: Yes, spectrophotometric methods have been developed for the determination of Zinc Phenolsulfonate concentrations in products like aerosol deodorants. [] Additionally, selective flow injection detection techniques utilizing pre-anodized screen-printed carbon electrodes offer another approach for quantifying Zinc Phenolsulfonate. []

Q8: Beyond spectrophotometry, are there other analytical techniques relevant to studying Zinc Phenolsulfonate?

A9: Yes, volumetric analysis methods, as described by Guido Adanti, have been employed for the determination of Zinc Phenolsulfonate. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenzo[b,E]oxepine-6,11-dione](/img/structure/B86799.png)